

XY018 ROR γ binding affinity

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Compound of Interest

Compound Name: XY018

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An In-depth Technical Guide to the ROR γ Binding Affinity of XY018

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional activity of **XY018**, a potent and selective antagonist of the Retinoic Acid Receptor-Related Orphan Receptor γ (ROR γ). This document details the quantitative metrics of its activity, the experimental protocols used for its characterization, and the key signaling pathways it modulates.

Executive Summary

XY018 is a small molecule antagonist that binds to the hydrophobic ligand-binding domain (LBD) of the ROR γ nuclear receptor.^{[1][2][3]} It effectively inhibits the constitutive activity of ROR γ , demonstrating its potential as a therapeutic agent in contexts where ROR γ activity is pathogenic, such as in certain cancers. Notably, **XY018** displays a distinct activity profile, potently suppressing the ROR γ -driven cholesterol biosynthesis program in tumor cells while showing more modest effects on T helper 17 (Th17) cell-related cytokine expression.^[4] This suggests a cell-context-specific mechanism of action, making it a valuable tool for research and a candidate for further drug development.

Quantitative Binding and Functional Activity Data

The activity of **XY018** has been quantified using various cell-based assays. The following tables summarize the key potency metrics.

Table 1: Functional Potency of **XY018** against RORy

Assay Type	Cell Line	Parameter	Value	Reference
RORy Constitutive Activity Assay	HEK293T	EC50	190 nM	[1][2][3][5]
Gal4-RORy-LBD Reporter Assay	HEK293T	IC50	190 ± 20 nM	[6][7][8]
Gal4-RORα-LBD Reporter Assay	HEK293T	IC50	7.57 μM	[6][7][8][9]

Table 2: Anti-proliferative Activity of **XY018** in Cancer Cell Lines

Cell Line (Cancer Type)	Parameter	Value (μM)	Reference
LNCaP (Prostate)	IC50	5.14 ± 0.36	[6][7][8]
22Rv1 (Prostate)	IC50	9.00 ± 0.33	[6][7][8]
C4-2B (Prostate)	IC50	9.20	[6][7][8]
DU145 (Prostate)	IC50	28.43 ± 0.89	[6][7][8]
PC-3 (Prostate)	IC50	11.14 ± 1.78	[6][7][8]
HCC70 (TNBC)	IC50	< 20 μM	[4]
MDA-MB468 (TNBC)	IC50	< 20 μM	[4]

TNBC: Triple-Negative Breast Cancer

Experimental Protocols

The quantitative data presented above were primarily generated using luciferase reporter assays. The following is a detailed methodology for a typical RORy luciferase reporter assay used to determine the potency of an antagonist like **XY018**.

RORy Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the RORy receptor. Since RORy is constitutively active, the assay is designed to quantify the ability of a test compound to inhibit this baseline activity (i.e., to act as an antagonist or inverse agonist).

Objective: To determine the IC50 value of a test compound (e.g., **XY018**) for the inhibition of RORy transcriptional activity.

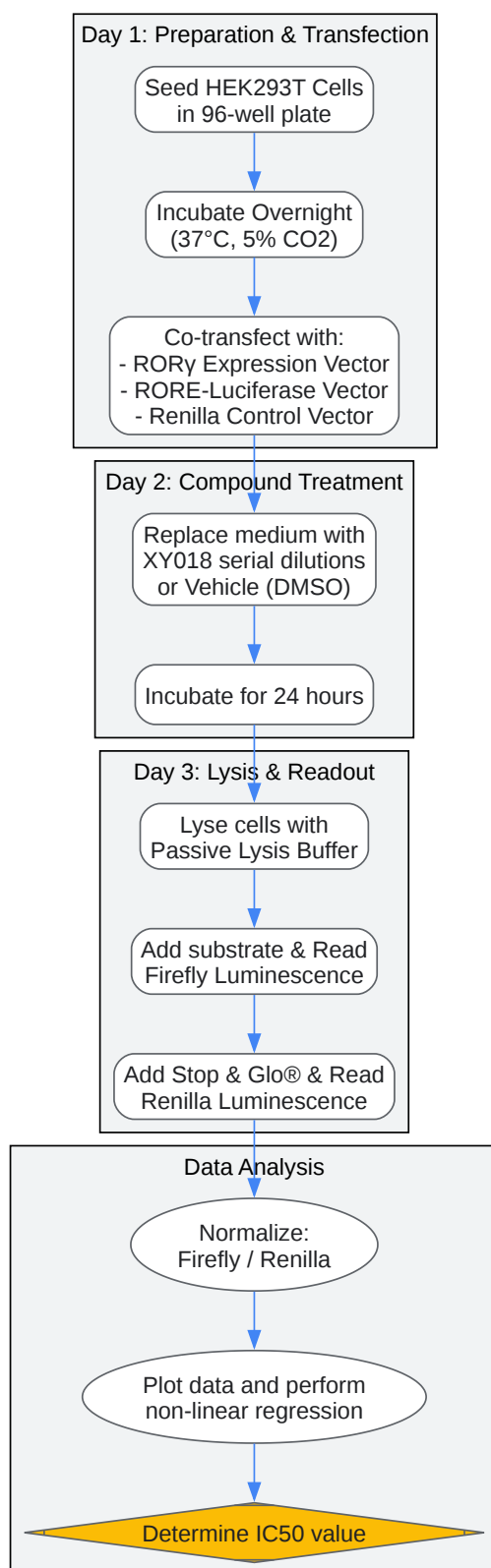
Materials and Reagents:

- Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used due to their high transfection efficiency.[\[10\]](#)
- Expression Vector: A plasmid driving the expression of the human RORy protein (or its ligand-binding domain fused to a GAL4 DNA-binding domain).[\[11\]](#)
- Reporter Vector: A plasmid containing a luciferase gene (e.g., Firefly luciferase) downstream of a promoter with multiple RORy response elements (ROREs) or a Gal4 Upstream Activating Sequence (UAS).[\[10\]](#)
- Control Vector: A plasmid expressing a different luciferase (e.g., Renilla luciferase) under a constitutive promoter, used to normalize for transfection efficiency and cell viability.[\[10\]](#)
- Transfection Reagent: A standard lipid-based transfection reagent (e.g., TransIT®-LT1).[\[12\]](#)
- Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS).[\[13\]](#)
- Test Compound: **XY018**, dissolved in DMSO to create a stock solution.
- Luciferase Assay System: A commercial kit (e.g., Dual-Glo® Luciferase Assay System) containing lysis buffer and luciferase substrates.[\[12\]](#)
- Apparatus: A luminometer capable of reading 96-well plates.

Methodology:

- Cell Seeding: Seed HEK293T cells into a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency on the day of transfection. Incubate overnight at 37°C and 5% CO₂.
- Transfection:
 - Prepare a transfection mix according to the reagent manufacturer's protocol. For each well, co-transfect the RORy expression vector, the RORE-luciferase reporter vector, and the Renilla luciferase control vector.[\[10\]](#)
 - Add the transfection complex to the cells and incubate for 24 hours.[\[10\]](#)
- Compound Treatment:
 - Prepare serial dilutions of **XY018** in the cell culture medium. A typical concentration range might span from 1 nM to 30 µM. Also, prepare a vehicle control (DMSO) at the same final concentration.
 - After 24 hours of transfection, replace the medium with the medium containing the different concentrations of **XY018** or the vehicle control.[\[10\]](#)
 - Incubate the plate for an additional 24 hours.
- Cell Lysis:
 - Remove the medium and wash the cells once with Phosphate-Buffered Saline (PBS).
 - Add 20-50 µL of passive lysis buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.[\[10\]](#)
- Luciferase Activity Measurement:
 - Following the luciferase assay kit's protocol, add the Firefly luciferase substrate to each well and immediately measure the luminescence using a luminometer.
 - Next, add the Stop & Glo® Reagent to quench the Firefly reaction and activate the Renilla luciferase. Measure the Renilla luminescence.[\[10\]](#)

- Data Analysis:
 - For each well, normalize the Firefly luciferase activity by dividing it by the Renilla luciferase activity. This ratio corrects for variations in cell number and transfection efficiency.
 - Plot the normalized luciferase activity against the logarithm of the **XY018** concentration.
 - Use a non-linear regression analysis (e.g., a four-parameter logistic fit) to determine the IC50 value, which is the concentration of **XY018** that causes 50% inhibition of RORy's constitutive activity.



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Fig 1. Experimental Workflow for RORY Luciferase Reporter Assay.

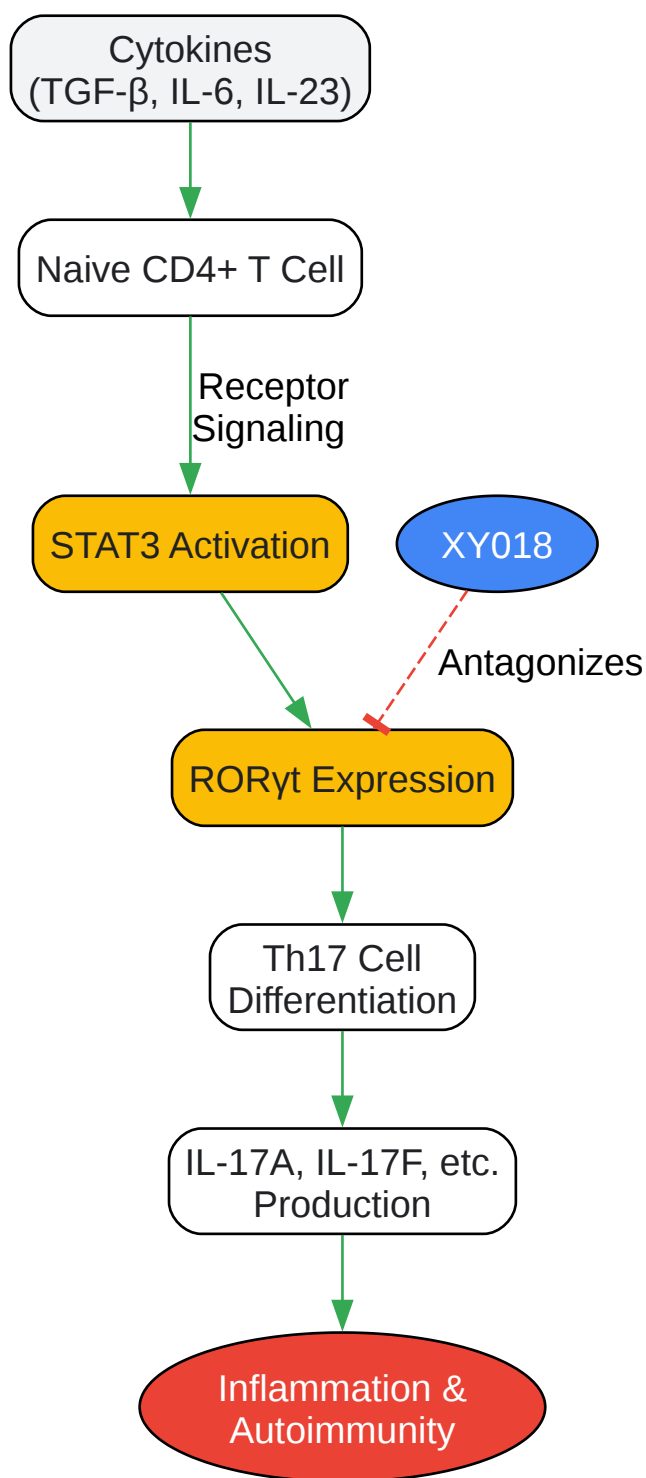
RORy Signaling Pathways and Modulation by XY018

RORy is a master transcriptional regulator involved in several critical biological processes.

XY018's antagonist activity can impact these pathways.

RORy in Th17 Cell Differentiation

RORyt, an isoform of RORy, is essential for the differentiation of naive CD4⁺ T cells into pro-inflammatory Th17 cells.[1][14] This process is initiated by cytokines like TGF- β and IL-6, which activate the STAT3 signaling pathway, leading to the expression of RORyt.[1][14] RORyt then drives the transcription of key Th17 effector cytokines, including IL-17A and IL-17F.[2] By inhibiting RORyt, antagonists can suppress Th17 differentiation and the production of these inflammatory cytokines, which is a therapeutic strategy for autoimmune diseases.[4]

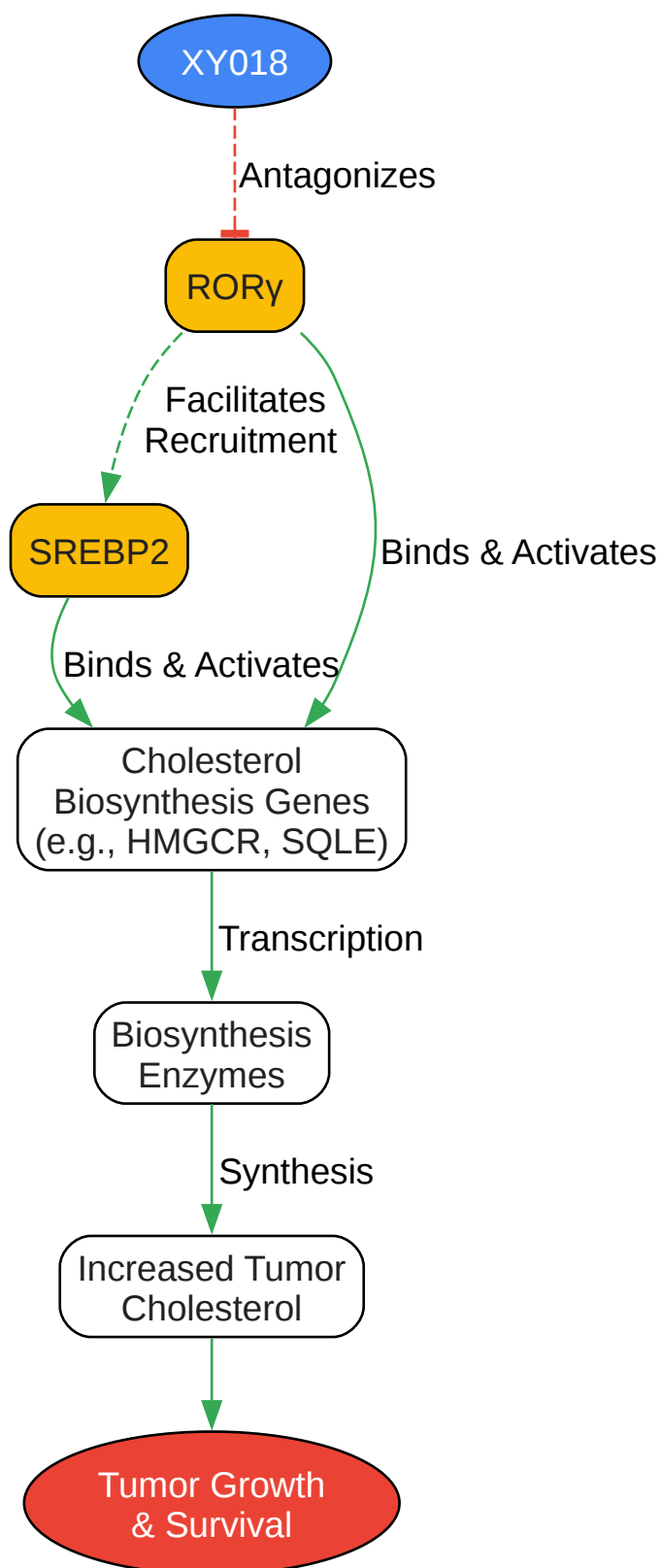


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Fig 2. RORγ-mediated Th17 Cell Differentiation Pathway.

RORγ in Tumor Cholesterol Metabolism

Recent studies have identified RORy as a master regulator of the cholesterol biosynthesis pathway in certain cancers, such as triple-negative breast cancer (TNBC).[3][4][6] In these tumors, RORy functions as a crucial activator for the entire cholesterol biosynthesis program. It achieves this by directly binding to cholesterol-biosynthesis genes and facilitating the recruitment of another key transcription factor, SREBP2.[4][6] This leads to a hyper-activated state of cholesterol production, which is essential for tumor growth and survival. Potent RORy antagonists like **XY018** can inhibit this process by disrupting the RORy-SREBP2 interaction and reducing the expression of cholesterol biosynthesis genes, thereby suppressing tumor growth.[4][6]



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Fig 3. RORγ Regulation of Cholesterol Metabolism in Cancer.

Conclusion

XY018 is a well-characterized ROR γ antagonist with potent activity in cell-based assays. Its distinct profile, showing strong inhibition of tumor-related cholesterol metabolism, highlights the context-dependent nature of ROR γ signaling. The provided methodologies and pathway diagrams serve as a foundational guide for researchers investigating ROR γ , its antagonists, and their therapeutic potential. Further studies are warranted to explore the full spectrum of **XY018**'s activity in vivo and its potential for clinical development.

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